molecular formula C16H15NO5 B2826113 Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate CAS No. 832740-11-1

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate

Cat. No. B2826113
CAS RN: 832740-11-1
M. Wt: 301.298
InChI Key: IYRBFQAEYXIKFQ-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C16H15NO5 . It has an average mass of 301.294 Da and a monoisotopic mass of 301.095032 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate” consists of a benzoate group (a benzene ring attached to a carboxylate), a methyl group, and a nitrophenoxy group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate and its derivatives are important intermediates in the synthesis of various natural products and polymers. For instance, Lou Hong-xiang (2012) synthesized a related compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlighting its significance in the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities (Lou Hong-xiang, 2012).

Applications in Liquid Crystal Research

  • The compound's derivatives have been studied for their effects on the mesomorphic properties of liquid crystals. For example, S. Takenaka and K. Teshima (1994) researched the thermal properties of 4-nitrophenyl 4-(4-alkoxybenzoyloxy)benzoates, showing how different substituents, like methyl groups, influence liquid crystalline properties (Takenaka & Teshima, 1994).

Photostabilization and Photopolymerization

  • Research by A. Soltermann et al. (1995) involved studying compounds like methyl 4-hydroxybenzoate and methyl 2-methoxybenzoate for their role in the generation and quenching of singlet molecular oxygen, which is crucial in photostabilization (Soltermann et al., 1995).
  • Y. Guillaneuf et al. (2010) investigated the use of related compounds in nitroxide-mediated photopolymerization, a technique relevant in materials science for creating polymers with specific properties (Guillaneuf et al., 2010).

Environmental and Biological Applications

  • Compounds similar to Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate have been studied for their interaction with DNA and potential environmental applications. A. Haider et al. (2011) explored the DNA binding properties of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative, indicating potential applications in biotechnology and environmental science (Haider et al., 2011).
  • E. Moctezuma et al. (2007) reported on the photocatalytic degradation of related compounds, providing insights into environmental remediation techniques (Moctezuma et al., 2007).

properties

IUPAC Name

methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-8-15(14(9-11)17(19)20)22-10-12-4-6-13(7-5-12)16(18)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBFQAEYXIKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate

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